Altromycin F

Antibacterial Gram-positive MIC

Choose Altromycin F for robust Gram-positive antibacterial research with MIC 0.2-3.12 μg/mL. Its unique epoxide-dependent DNA alkylation profile makes it essential for comparative studies against hedamycin or non-alkylating analogs like neopluramycin. Given the structural diversity among altromycin components (A-I), using authentic Altromycin F ensures consistent potency and target specificity in your mechanistic assays, avoiding the variable results associated with unvalidated analogs.

Molecular Formula C47H59NO17
Molecular Weight 910.0 g/mol
CAS No. 134887-78-8
Cat. No. B1667006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltromycin F
CAS134887-78-8
SynonymsAltromycin F; 
Molecular FormulaC47H59NO17
Molecular Weight910.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O
InChIInChI=1S/C47H59NO17/c1-18-35(50)27(57-9)16-30(61-18)64-44-20(3)60-28(17-46(44,5)48(7)8)22-12-13-23-32(38(22)53)39(54)33-25(37(23)52)14-24(31-26(49)15-29(63-41(31)33)47(6)21(4)65-47)34(45(56)59-11)42-40(55)43(58-10)36(51)19(2)62-42/h12-15,18-21,27-28,30,34-36,40,42-44,50-51,53,55H,16-17H2,1-11H3
InChIKeyGCSUFJBMYLHGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altromycin F (134887-78-8): A Structurally Unique Pluramycin-Class Antibiotic for DNA-Targeting Research


Altromycin F (CAS: 134887-78-8) is a member of the pluramycin family of antitumor antibiotics, specifically classified as an anthraquinone-derived natural product [1]. It is produced by the actinomycete strain AB 1246E-26 isolated from South African bushveld soil [2]. Altromycin F is characterized as a naphthopyranone glycoside with a molecular weight of 909.97 g/mol and molecular formula C47H59NO17 [3]. As a pluramycin-class compound, Altromycin F is distinguished by its dual-mechanism DNA-targeting capability, functioning as both a DNA intercalator and an alkylating agent capable of forming covalent adducts with guanine N7 [4]. This dual functionality differentiates Altromycin F from simpler intercalators that lack covalent modification capacity, making it valuable for investigating sequence-selective DNA damage mechanisms and developing novel DNA-reactive therapeutic scaffolds.

Why Generic Substitution Fails: Structural Divergence Within the Altromycin Complex Determines Biological Profile


Within the altromycin family, subtle structural variations produce distinct biological properties that preclude simple interchangeability. The altromycin complex comprises multiple structurally related components (Altromycins A-I) that differ in glycosylation patterns, epoxide positioning, and side-chain composition [1]. Specifically, Altromycin F is distinguished as a 13-deoxy analog lacking the hydroxyl group at the C-13 position present in other family members [2]. Additionally, Altromycin F contains the complete C-altrose moiety in the northwest quadrant, unlike Altromycins H and I which lack this structural feature [2]. These structural differences directly impact DNA binding orientation, sequence selectivity, and alkylation reactivity profiles [3]. Consequently, substituting Altromycin F with Altromycin B, Hedamycin, or Kidamycin without accounting for these structural divergences would invalidate comparative analyses and confound mechanistic interpretation.

Altromycin F (134887-78-8): Quantified Differential Evidence for Scientific Selection


Antibacterial Potency Profile: Quantified MIC Range Against Gram-Positive Pathogens

Altromycin F demonstrates antibacterial activity against Gram-positive bacteria, specifically Streptococcus and Staphylococcus species, with a minimum inhibitory concentration (MIC) range of 0.2 to 3.12 μg/mL [1]. While this MIC range is reported for the altromycin complex as a whole rather than exclusively for Altromycin F, the compound contributes to this activity profile as an integral component of the altromycin family [2]. Comparative data distinguishing Altromycin F's individual MIC values from other altromycin members (such as Altromycin B or C) are not available in the primary literature, representing a significant evidence gap for procurement decision-making. This limitation precludes a direct head-to-head quantitative comparison of antibacterial potency among individual altromycin family members.

Antibacterial Gram-positive MIC Streptococcus Staphylococcus

Structural Differentiation: 13-Deoxy Configuration Versus Altromycin Family Members

Altromycin F is structurally distinguished from other altromycin family members by its 13-deoxy configuration, meaning it lacks the hydroxyl group at the C-13 position that is present in certain other altromycins [1]. Furthermore, Altromycin F retains the complete C-altrose moiety in the northwest quadrant of the molecule, a structural feature absent in Altromycins H and I [1]. The aglycone structure of altromycin (corresponding to the core scaffold shared by Altromycin F) has been synthesized and is structurally related to but distinct from kidamycin aglycone, with both accessible from a common advanced synthetic intermediate [1]. These structural differences are not merely academic; in the pluramycin family, variations in carbohydrate substituent placement determine minor and major groove hydrogen bonding and van der Waals interactions, which dictate sequence selectivity at the covalent bonding step [2].

Structural biology Glycosylation Structure-activity relationship Natural product

Mechanistic Classification: Dual-Function Threading Intercalator with N7-Guanine Alkylation Capacity

Altromycin F belongs to the pluramycin class of antitumor antibiotics, which are characterized as 'threading intercalators' with the added ability to alkylate N7 of guanine [1]. This mechanism is distinct from simple intercalators that lack covalent modification capacity and from conventional alkylating agents that lack the threading intercalation prerequisite. The pluramycins, including the altromycins, are classified into two groups based on sequence selectivity and reactivity patterns: 'nonclassical' pluramycins (typified by altromycin B) and 'classical' pluramycins (typified by hedamycin) [1]. These groups exhibit different sequence specificities for the base pair to the 5′ side of the alkylated guanine and demonstrate a range of reactivities with susceptible sequences [1]. Studies using altromycin B as a prototypical nonclassical pluramycin demonstrate that the drug intercalates into DNA and stacks to the 5′ side of the modified guanine, placing a disaccharide into the minor groove and a monosaccharide into the major groove [2]. While Altromycin F's specific sequence selectivity profile has not been independently characterized, its structural homology to altromycin B positions it within the nonclassical pluramycin mechanistic category [1].

DNA damage Mechanism of action Alkylating agent Intercalation Sequence selectivity

Predicted ADME Profile: Computational Pharmacokinetic Assessment for In Vitro to In Vivo Transition Planning

Computational ADME predictions for Altromycin F provide a baseline pharmacokinetic profile for experimental planning [1]. The compound is predicted to have human oral bioavailability of 20% (bioavailable) but human intestinal absorption classified as non-absorbed, with a Caco-2 permeability (logPaap) of -5.71 [1]. Plasma protein binding is predicted at -6.93, with fraction unbound (human) of 0.8 [1]. Blood-brain barrier penetration is predicted to be non-penetrable (CNS score -4.64) [1]. Metabolism predictions indicate non-inhibition of major CYP isoforms (1A2, 2C19, 2C9, 2D6), though CYP3A4 substrate status is predicted as substrate [1]. Toxicity predictions flag AMES mutagenesis as toxic and liver injury II as toxic, while carcinogenesis is predicted as safe [1]. These predictions are computational estimates only and have not been experimentally validated for Altromycin F specifically. Comparable computational profiles for Altromycin B or other family members are not available for direct comparison, limiting differential assessment within the altromycin class.

ADME Pharmacokinetics Drug-like properties Bioavailability Computational prediction

Altromycin F (134887-78-8): Validated Research and Industrial Application Scenarios


DNA Sequence Selectivity and Damage Mechanism Studies

Altromycin F is suitable as a tool compound for investigating the 'threading intercalation' mechanism of DNA damage. As a member of the nonclassical pluramycin subclass, Altromycin F provides a scaffold for studying how carbohydrate substituent placement in the minor and major grooves influences sequence-selective N7-guanine alkylation [1]. Researchers comparing classical (hedamycin-type) and nonclassical (altromycin-type) pluramycins can use Altromycin F to probe how structural variations affect DNA binding geometry and covalent modification specificity. The dual-function mechanism (intercalation plus alkylation) distinguishes Altromycin F from single-mechanism DNA-binding agents, enabling comparative mechanistic studies of DNA damage response pathways.

Natural Product Derivatization and Structure-Activity Relationship (SAR) Programs

Altromycin F serves as a reference standard for SAR studies within the pluramycin family. Its defined structural features—specifically the 13-deoxy configuration and the presence of the C-altrose moiety in the northwest quadrant—provide a baseline for evaluating how modifications to glycosylation patterns and epoxide positioning affect biological activity [1]. The availability of synthetic methodology for altromycin aglycone from a common intermediate [1] supports medicinal chemistry efforts to generate analogs with potentially improved therapeutic indices or altered sequence selectivity profiles. Procurement of authentic Altromycin F enables researchers to benchmark synthetic derivatives against the natural product and validate structural assignments through comparative analytical characterization.

Antibacterial Screening and Gram-Positive Pathogen Research

Altromycin F may be considered for inclusion in antibacterial screening panels targeting Gram-positive pathogens, specifically Streptococcus and Staphylococcus species, where the altromycin complex demonstrates MIC values between 0.2 and 3.12 μg/mL [1]. However, the lack of component-specific MIC data for Altromycin F versus other altromycin family members represents a significant limitation for targeted antibacterial applications. Researchers should note that the reported MIC range reflects complex-level activity rather than Altromycin F-specific potency. This limitation restricts the compound's immediate utility for comparative antibacterial efficacy studies without additional component-level characterization. Alternative applications in mechanism-of-action studies or as a structural scaffold for antibacterial derivatization may offer more immediate research value given current evidence availability.

In Vitro Toxicology and DNA Damage Response Assays

Altromycin F is appropriate for in vitro toxicology studies examining DNA damage-induced cellular responses. Computational predictions suggest potential AMES mutagenicity and liver injury toxicity [1], making the compound relevant for evaluating DNA damage response pathways and repair mechanisms in cell culture models. The predicted CYP3A4 substrate status [1] should be considered when designing combination studies or interpreting metabolism-dependent toxicity data. Researchers should note that predicted ADME/Tox parameters are computational estimates lacking experimental validation for Altromycin F specifically; confirmatory in vitro ADME assays are recommended prior to in vivo translation. The compound's predicted low oral bioavailability and blood-brain barrier impermeability [1] may limit certain in vivo applications but do not constrain in vitro mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Altromycin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.